2-Amino-5-ethynylphenol
Description
2-Amino-5-ethylphenol hydrochloride (CAS: 2373-98-0) is a substituted phenol derivative with an amino group at the 2-position and an ethyl group at the 5-position of the benzene ring. It is commonly used in synthetic chemistry and pharmaceutical research as an intermediate for dyes, ligands, or bioactive molecules. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for laboratory applications .
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-amino-5-ethynylphenol |
InChI |
InChI=1S/C8H7NO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H,9H2 |
InChI Key |
NZCHHJILUYQBCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethynylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Nitration: The phenol derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 2-Amino-5-ethynylphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Amino-5-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethynylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-amino-5-ethylphenol hydrochloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Groups |
|---|---|---|---|---|
| 2-Amino-5-ethylphenol hydrochloride | 2373-98-0 | C8H12ClNO | -NH2 (2), -C2H5 (5) | Phenol, amine, ethyl |
| 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol | 5417-63-0 | C12H12N2O2 | -NH2 (4,4'), -OH (3,3') | Biphenyl, diamine, diol |
| 2-Amino-4,6-di-tert-butylphenol | 1643-39-6 | C14H23NO | -NH2 (2), -t-C4H9 (4,6) | Phenol, amine, bulky alkyl groups |
| (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol | 203207-17-4 | C9H13NO2 | -CH3 (2), -CH(NH2)CH2OH (5) | Phenol, chiral amino alcohol |
| 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol | 355391-80-9 | C15H13N2O2 | -NH2 (5), benzooxazole (2) | Phenol, heterocyclic, ethyl |
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl in 1643-39-6) reduce reactivity but enhance thermal stability, whereas smaller groups like ethyl (2373-98-0) balance solubility and reactivity .
- Electronic Effects: Electron-withdrawing groups (e.g., benzooxazole in 355391-80-9) increase acidity of the phenolic -OH compared to alkyl-substituted analogs .
- Chirality: The (S)-configured amino alcohol in 203207-17-4 introduces stereoselective properties, critical for asymmetric synthesis .
Biological Activity
2-Amino-5-ethynylphenol is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its biological activity has been explored in several studies, revealing significant insights into its potential therapeutic applications and mechanisms of action.
2-Amino-5-ethynylphenol is characterized by the presence of an amino group and an ethynyl group on a phenolic ring, which contributes to its reactivity and interaction with biological systems. This structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biological Activity
The biological activity of 2-Amino-5-ethynylphenol can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that 2-Amino-5-ethynylphenol exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in pharmaceuticals. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Properties
Several studies have investigated the anticancer potential of 2-Amino-5-ethynylphenol. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, a study demonstrated that treatment with this compound resulted in decreased viability of breast cancer cells, highlighting its potential as a chemotherapeutic agent.
3. Enzyme Inhibition
2-Amino-5-ethynylphenol acts as a biochemical probe for studying enzyme activities. It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects. The inhibition mechanism often involves competitive binding to the active site of the enzyme.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of 2-Amino-5-ethynylphenol against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of 2-Amino-5-ethynylphenol resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell membranes |
| Anticancer | Induces apoptosis | Activation of caspases; modulation of cell cycle |
| Enzyme Inhibition | Inhibits specific enzymes | Competitive binding to active sites |
Research Findings
Recent research highlights the versatility of 2-Amino-5-ethynylphenol in biological applications:
- Antimicrobial Studies : The compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a new antibiotic.
- Cancer Research : Investigations into its mechanism revealed that it might enhance the efficacy of existing chemotherapy drugs through synergistic effects.
- Enzyme Interaction : Studies using kinetic assays demonstrated that 2-Amino-5-ethynylphenol acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its biochemical interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
